molecular formula C₂¹³CH₇NO₂S B1147102 DL-Cysteine CAS No. 150146-94-4

DL-Cysteine

Cat. No. B1147102
CAS RN: 150146-94-4
M. Wt: 122.15
InChI Key:
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Description

DL-Cysteine is a racemic mixture of the proteinogenic amino acids L-cysteine and the non-proteinogenic D-cysteine . It is used as an organic reagent and in comparative physicochemical analysis of processes such as crystallization .


Synthesis Analysis

The biosynthesis of cysteine is crucial and critically regulated by two enzymes, serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . A detailed bioinformatic analysis has been performed to understand all the possible features of cyanobacterial SATs and OAS-TLs .


Molecular Structure Analysis

DL-Cysteine has a molecular formula of C3H7NO2S, with an average mass of 121.158 Da and a monoisotopic mass of 121.019745 Da .


Chemical Reactions Analysis

DL-Cysteine can undergo a variety of chemical reactions. For instance, it can be oxidized to form cystine . It also exhibits a heat capacity peak at about 300 K, which is interpreted as evidence of a first-order phase transition .


Physical And Chemical Properties Analysis

DL-Cysteine is a white crystalline powder with a melting point of 240 °C (decomposes) . It is soluble in water (277g/L at 25 °C) . The heat capacity, entropy, and enthalpy at 273.15 K were equal to 142.4, 153.3, and 213.80 J K−1 mol−1, respectively .

Scientific Research Applications

Food Industry

DL-Cysteine is widely used in the food industry as a flavor enhancer and a processing aid. It plays a crucial role in the production of flavors, especially meat flavors, due to its ability to react with reducing sugars and other amino acids to produce desirable flavor compounds through Maillard reactions . Additionally, it is used in baking to reduce the mixing time of dough and as a dough conditioner, improving the texture and volume of bread .

Pharmaceutical Industry

In pharmaceuticals, DL-Cysteine has therapeutic potential due to its antioxidant properties. It is used in medications as a mucolytic agent to break down mucus in the respiratory tract, facilitating easier breathing for patients with bronchopulmonary diseases . It’s also a precursor in the synthesis of the antioxidant glutathione, which is important for detoxifying harmful substances in the liver .

Agricultural Industry

DL-Cysteine contributes to agricultural practices by serving as a bio-stimulant and a component of animal feed. It is essential for the synthesis of proteins and enzymes in plants and animals. In animal nutrition, it is used to balance amino acid profiles in feed, promoting better growth and health of livestock .

Cosmetics Industry

The cosmetic industry utilizes DL-Cysteine in hair care products, such as permanent wave solutions, where it breaks disulfide bonds in hair keratin to change its structure. It is also found in skin care products for its potential to improve skin elasticity and texture due to its role in collagen synthesis .

Metallurgy

DL-Cysteine finds applications in metallurgy as a corrosion inhibitor. It forms complexes with metals, providing a protective layer that prevents corrosion. Research has shown that complexes of cysteine can significantly improve the corrosion resistance of metals, making them useful in protecting pipelines and other metal structures .

Environmental Protection

In environmental protection, DL-Cysteine is used in bioremediation processes to remove heavy metals from wastewater. Its chelating properties allow it to bind with heavy metal ions, facilitating their removal from contaminated water sources .

Safety and Hazards

DL-Cysteine is harmful if swallowed or inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Future Directions

Recent advances in biotechnology have led to the exploration of more efficient biosynthetic pathways for DL-Cysteine . It is expected that future research will focus on increasing the production of biosynthetic DL-Cysteine .

properties

IUPAC Name

2-amino-3-sulfanylpropanoic acid
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InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)
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InChI Key

XUJNEKJLAYXESH-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)O)N)S
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Molecular Formula

C3H7NO2S
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DSSTOX Substance ID

DTXSID5046988
Record name DL-Cysteine
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Molecular Weight

121.16 g/mol
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Physical Description

White powder with a sulfurous odor; [Acros Organics MSDS]
Record name DL-Cysteine
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Product Name

DL-Cysteine

CAS RN

3374-22-9, 202406-97-1, 204523-09-1
Record name Cysteine
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Record name DL-Cysteine
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Record name CYSTEINE, DL-
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Q & A

Q1: What is the molecular formula and weight of DL-Cysteine?

A1: DL-Cysteine has the molecular formula C3H7NO2S and a molecular weight of 121.16 g/mol.

Q2: What are some key spectroscopic characteristics of DL-Cysteine?

A2: DL-Cysteine exhibits characteristic peaks in various spectroscopic analyses. For instance, its Raman spectrum reveals distinct bands associated with the –SH group, offering insights into its hydrogen bonding behavior under varying pressure conditions. []

Q3: Does DL-Cysteine exhibit polymorphism?

A3: Yes, DL-Cysteine exists in different polymorphic forms. For instance, a high-temperature polymorph (I) and a low-temperature polymorph (II) have been identified, with the transition involving side-chain rotation and hydrogen-bond network rearrangement. [] The low-temperature polymorph (II) can be directly obtained through freeze-drying DL-Cysteine aqueous solutions. []

Q4: How does particle size influence the polymorphic transitions of DL-Cysteine?

A4: Interestingly, particle size significantly impacts the transition kinetics. Smaller particles of DL-Cysteine (around 0.1 to 1 μm) can favor the formation and preservation of the metastable low-temperature polymorph (II). [] Larger particles (over 1 μm) more readily undergo the transition to the low-temperature form upon cooling, displaying a significant hysteresis. []

Q5: Does the chirality of cysteine affect its crystal structure?

A5: Yes, the crystal structures of L-cysteine and DL-cysteine exhibit significant differences. These variations contribute to their distinct responses to changes in temperature and pressure. [, ] For example, DL-cysteine displays a series of phase transitions under pressure, while L-cysteine undergoes a more gradual structural change. []

Q6: Can the stability of cysteine-containing crystal structures be enhanced?

A6: Research suggests that immobilizing the amino acid side chain in cysteine-containing crystals can increase their stability. This can be accomplished through modifications like N-acetylation or by co-crystallization with specific acids like oxalic acid. []

Q7: How does DL-Cysteine react with glutathione in a biological context?

A7: DL-Cysteine, particularly its metabolite S-(2-chloroethyl)-DL-cysteine (CEC), can react with glutathione, leading to a depletion of intracellular glutathione levels. This depletion is partly attributed to the formation of S-[2-(DL-cysteinyl)ethyl]glutathione. []

Q8: What is the role of an episulfonium ion in the toxicity of S-(2-chloroethyl)-DL-cysteine (CEC)?

A8: The formation of an episulfonium ion from CEC is crucial for its cytotoxic effects. Analogues of CEC that cannot form this electrophilic intermediate do not exhibit the same toxicity. []

Q9: Can DL-Cysteine act as a sequestering agent for acetaldehyde in vivo?

A9: While DL-Cysteine itself may not be effective, certain derivatives, particularly those with bulky beta-substitutions or beta,beta-disubstitutions, have shown potential in sequestering acetaldehyde in vivo, similar to D-(-)-penicillamine. []

Q10: What is the role of DL-Cysteine in the biosynthesis of cystathionine?

A10: DL-Cysteine can be utilized in the biosynthesis of cystathionine, an important amino acid, particularly in the brain. Studies have shown that administration of DL-Cysteine can lead to increased cystathionine levels in both liver homogenates and brain tissue. [, ]

Q11: Can DL-Cysteine be used in the synthesis of zero-valent iron nanoparticles?

A11: Yes, DL-Cysteine has proven to be an effective size-stabilizing agent in the synthesis of zero-valent iron nanoparticles. Its concentration significantly influences the resulting nanoparticle size and composition. []

Q12: Does DL-Cysteine have applications in preventing postharvest senescence in plants?

A12: Both D-cysteine and L-cysteine, as precursors to hydrogen sulfide, can delay postharvest senescence in green leafy vegetables. This effect is attributed to their ability to reduce respiration rates and ethylene production. []

Q13: What role does DL-Cysteine play in protecting against gastric ulceration?

A13: Studies show that administration of DL-Cysteine can offer protection against gastric ulcers in rat models. This protective effect is not related to changes in basal H+ output, suggesting a cytoprotective mechanism. []

Q14: Are there established methods for the optical resolution of DL-Cysteine?

A14: Yes, DL-Cysteine can be optically resolved. One method utilizes D-(-)-mandelic acid to form diastereomeric salts, which are separated and subsequently decomposed to yield the individual D- and L-cysteine enantiomers. [, ]

Q15: Can DL-Cysteine be used as a masking agent in analytical chemistry?

A15: DL-Cysteine exhibits selective complexing ability with Cu(II) ions, making it a suitable masking agent in the complexometric determination of copper. This property finds application in analyzing copper content in various samples, including alloys and metal complexes. []

Q16: What are the analytical techniques used to study DL-Cysteine and its interactions?

A16: A variety of analytical techniques are employed to study DL-Cysteine, including:

  • Spectroscopy: Raman spectroscopy is particularly useful for investigating structural changes and hydrogen bonding in cysteine-containing crystals under varying pressure. [, ]
  • Chromatography: Chromatographic methods, often coupled with mass spectrometry, are valuable for identifying and quantifying DL-Cysteine and its metabolites in biological samples. []
  • Electrochemical methods: Electrochemical measurements are employed to investigate the inhibitory effects of DL-Cysteine on copper corrosion. []

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